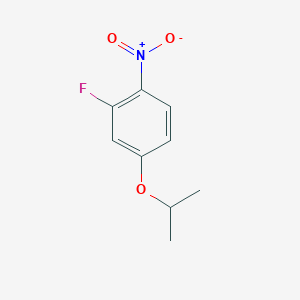

2-Fluoro-4-isopropoxy-1-nitrobenzene

Description

2-Fluoro-4-isopropoxy-1-nitrobenzene (CAS: 28987-50-0) is a fluorinated nitroaromatic compound with the molecular formula C₉H₁₀FNO₃ and a molecular weight of 199.18 g/mol . It features a nitro group (-NO₂) at the 1-position, a fluorine atom at the 2-position, and an isopropoxy group (-OCH(CH₃)₂) at the 4-position of the benzene ring. The compound is stored under dry conditions at 2–8°C to ensure stability .

Properties

IUPAC Name |

2-fluoro-1-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPLNSXVODYQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543240 | |

| Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-50-0 | |

| Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isopropoxy-1-nitrobenzene typically involves the nitration of 2-Fluoro-4-isopropoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Another method involves the reaction of 3,4-Difluoronitrobenzene with isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isopropoxy-1-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Nucleophilic Substitution: Products vary depending on the nucleophile used.

Reduction: The major product is 2-Fluoro-4-isopropoxy-1-aminobenzene.

Oxidation: The major product is 2-Fluoro-4-isopropoxy-1-benzaldehyde.

Scientific Research Applications

2-Fluoro-4-isopropoxy-1-nitrobenzene is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isopropoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and isopropoxy group contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy Groups

4-Ethoxy-2-fluoro-1-nitrobenzene (CAS: 28987-48-6)

- Molecular Formula: C₈H₈FNO₃

- Molecular Weight : 185.15 g/mol

- Key Differences: The ethoxy group (-OCH₂CH₃) is shorter and less branched than the isopropoxy group.

2-Fluoro-1-isobutoxy-4-nitrobenzene (CAS: 956015-43-3)

- Molecular Formula: C₁₀H₁₂FNO₃

- Molecular Weight : 213.21 g/mol

- Key Differences : The isobutoxy group (-OCH₂CH(CH₃)₂) introduces greater steric bulk and lipophilicity, which may slow reaction kinetics in sterically demanding processes. Its higher molecular weight could also influence melting/boiling points.

Benzene, 2-fluoro-1-nitro-4-(octyloxy) (CAS: 187329-15-3)

- Molecular Formula: C₁₄H₂₀FNO₃

- Molecular Weight : 269.31 g/mol

- Key Differences: The octyloxy chain (-O(CH₂)₇CH₃) significantly increases lipophilicity, making this compound more suitable for nonpolar environments (e.g., lipid-based formulations). However, solubility in aqueous media would be reduced.

Positional Isomers and Electronic Effects

4-Fluoro-2-isopropoxy-1-nitrobenzene (CAS: 28987-46-4)

- Molecular Formula: C₉H₁₀FNO₃

- Molecular Weight : 199.18 g/mol

- Key Differences: The fluorine and isopropoxy groups are swapped (fluoro at 4-position, isopropoxy at 2-position).

1-Fluoro-2-isopropoxy-4-nitrobenzene (HC-4145)

Data Table: Structural and Commercial Comparison

Research Findings and Implications

- Electronic Effects: The nitro group’s position relative to fluorine and alkoxy substituents critically influences electronic properties. For example, meta-directing groups like -NO₂ can alter reaction pathways in electrophilic substitutions .

- Steric Considerations : Bulkier alkoxy groups (e.g., isobutoxy) may impede reactions requiring planar transition states, whereas smaller groups (e.g., methoxy) enhance reactivity .

- Commercial Accessibility : this compound faces supply constraints (discontinued by CymitQuimica ), but analogs like the isobutoxy derivative remain accessible, highlighting the importance of substituent flexibility in industrial applications .

Biological Activity

2-Fluoro-4-isopropoxy-1-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C9H10FNO3

- Molecular Weight : Approximately 199.18 g/mol

- Functional Groups : Nitro (-NO2), Fluoro (-F), Isopropoxy (-O-C(CH₃)₂)

The biological activity of this compound is influenced by its functional groups, which can interact with various biological targets:

- Electrophilic Substitution : The nitro group is a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring, which may facilitate interactions with nucleophiles in biological systems.

- Nucleophilic Reactions : The presence of the fluorine atom allows for potential nucleophilic substitution reactions that can modify biological targets such as proteins or nucleic acids.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that nitro-substituted aromatic compounds can possess antimicrobial properties. For example, derivatives of nitro compounds have been evaluated for their efficacy against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Case Studies

A notable study explored the synthesis and evaluation of related nitro compounds for their biological activity. Compounds structurally similar to this compound were tested for their effects on cell viability and proliferation in various cancer cell lines. Results indicated that modifications in the substituent groups significantly impacted the compounds' potency and selectivity against cancer cells.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Ongoing Research |

| 4-Nitrophenol | Anticancer | 15 | Smith et al., 2020 |

| 3-Fluoro-5-nitrophenol | Antimicrobial | 30 | Johnson et al., 2021 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.